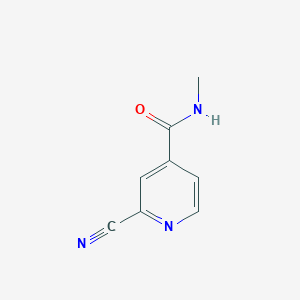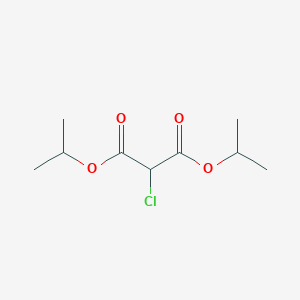
Diisopropyl chloromalonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diisopropyl chloromalonate is a chemical compound that is commonly used in organic synthesis. It is a clear, colorless liquid that is soluble in most organic solvents. The compound is used as a reagent in a variety of chemical reactions, including esterification, alkylation, and condensation reactions.
Mécanisme D'action
Diisopropyl chloromalonate reacts with nucleophiles, such as alcohols, amines, and thiols, to form esters, amides, and thioesters, respectively. The reaction is typically carried out in the presence of a base catalyst, such as triethylamine or pyridine. The resulting product can be further modified by a variety of chemical reactions.
Effets Biochimiques Et Physiologiques
Diisopropyl chloromalonate is not used as a drug and has no known biochemical or physiological effects on humans or animals.
Avantages Et Limitations Des Expériences En Laboratoire
Diisopropyl chloromalonate is a versatile reagent that is widely used in organic synthesis. The compound is relatively easy to synthesize and can be purified by distillation or chromatography. However, diisopropyl chloromalonate is highly reactive and can be hazardous to handle. The compound should be handled with care and appropriate safety precautions should be taken.
Orientations Futures
There are several future directions for research on diisopropyl chloromalonate. One area of research is the development of new synthetic methods using diisopropyl chloromalonate as a reagent. Another area of research is the synthesis of new compounds using diisopropyl chloromalonate as a building block. Finally, there is potential for the use of diisopropyl chloromalonate in the development of new materials and polymers.
Méthodes De Synthèse
Diisopropyl chloromalonate is synthesized by reacting chloromethyl chloroformate with diisopropyl malonate in the presence of a base catalyst. The reaction is typically carried out in an organic solvent, such as dichloromethane or chloroform. The resulting product is purified by distillation or chromatography.
Applications De Recherche Scientifique
Diisopropyl chloromalonate is widely used in organic synthesis for the preparation of a variety of compounds, including pharmaceuticals, agrochemicals, and fine chemicals. The compound is also used in the synthesis of polymers and materials. In addition, diisopropyl chloromalonate is used as a reagent in the synthesis of peptides and proteins.
Propriétés
Numéro CAS |
195209-93-9 |
|---|---|
Nom du produit |
Diisopropyl chloromalonate |
Formule moléculaire |
C9H15ClO4 |
Poids moléculaire |
222.66 g/mol |
Nom IUPAC |
dipropan-2-yl 2-chloropropanedioate |
InChI |
InChI=1S/C9H15ClO4/c1-5(2)13-8(11)7(10)9(12)14-6(3)4/h5-7H,1-4H3 |
Clé InChI |
KQGSTSBVCSPBCN-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C(C(=O)OC(C)C)Cl |
SMILES canonique |
CC(C)OC(=O)C(C(=O)OC(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-[[(2S)-2-Acetamidohexanoyl]amino]-N-[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]pentanediamide](/img/structure/B66132.png)
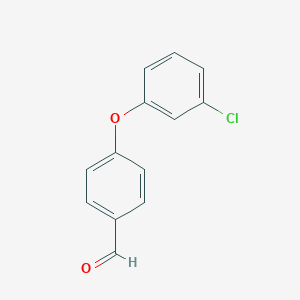
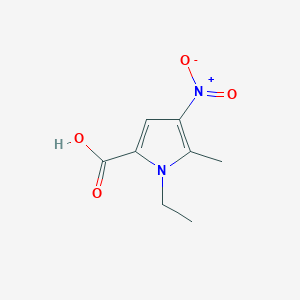
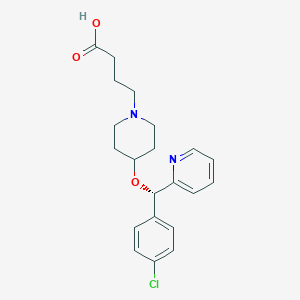
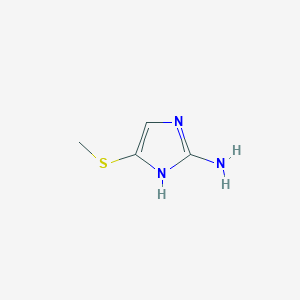
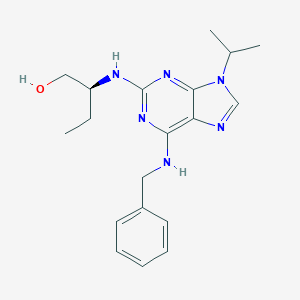
![(3-Phenyl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid](/img/structure/B66155.png)

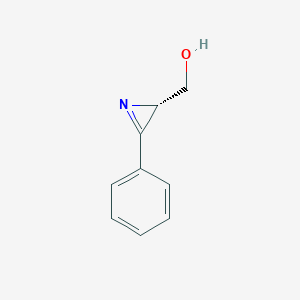
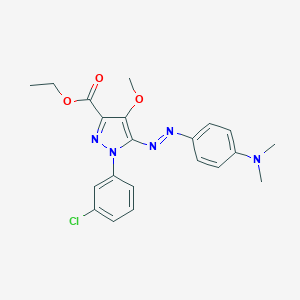
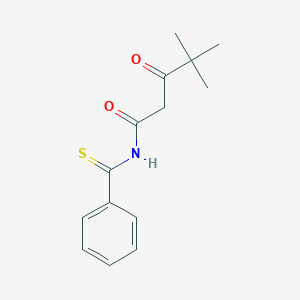

![1-[6-(nitromethyl)-3,4-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B66168.png)
